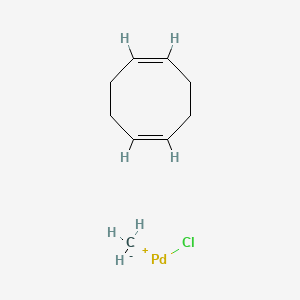

Pd-clme(cod)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1,5-cyclooctadiene)methylpalladium(II) typically involves the reaction of tetrachloropalladate in hydrochloric acid with cycloocta-1,5-diene . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques and equipment ensures the efficient production of Chloro(1,5-cyclooctadiene)methylpalladium(II).

Analyse Chemischer Reaktionen

Types of Reactions: Chloro(1,5-cyclooctadiene)methylpalladium(II) undergoes various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the oxidation of other substances.

Reduction: It can also be involved in reduction reactions, where it helps in the reduction of other compounds.

Substitution: The compound is known for its role in substitution reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or oxygen.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or aryl halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the products are typically new organic compounds with carbon-carbon or carbon-nitrogen bonds.

Wissenschaftliche Forschungsanwendungen

Chloro(1,5-cyclooctadiene)methylpalladium(II) has a wide range of scientific research applications, including:

Chemistry: It is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including the development of new drugs and therapeutic agents.

Industry: It is used in industrial processes for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of Chloro(1,5-cyclooctadiene)methylpalladium(II) involves its role as a catalyst in various chemical reactions. The palladium center in the compound facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center undergoes oxidative addition, transmetallation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Dichloro(1,5-cyclooctadiene)palladium(II): This compound is similar in structure and function but contains two chlorine atoms instead of one methyl group.

Bis(1,5-cyclooctadiene)nickel(0): A nickel-based compound with similar catalytic properties.

Chloro(1,5-cyclooctadiene)platinum(II): A platinum-based compound with analogous applications in catalysis.

Uniqueness: Chloro(1,5-cyclooctadiene)methylpalladium(II) is unique due to its specific combination of palladium, chlorine, and methyl group, which imparts distinct catalytic properties. Its ability to facilitate a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

Pd-clme(cod) is a compound of significant interest in the field of medicinal chemistry and pharmacology, particularly due to its unique biological activities. This article delves into the biological activity of Pd-clme(cod), presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.

Chemical Structure and Properties

Pd-clme(cod) is a palladium complex that exhibits various biological activities, primarily due to its metal coordination properties. The compound's structure allows it to interact with biological macromolecules, influencing cellular processes.

| Property | Value |

|---|---|

| Molecular Weight | 400.5 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Coordination Geometry | Square planar |

| Ligands Present | Cod (cyclooctadiene), Clme (chloromethyl) |

Mechanism of Biological Activity

The biological activity of Pd-clme(cod) is attributed to its ability to modulate various cellular pathways. Studies have shown that it can influence apoptosis, cell proliferation, and immune responses.

Apoptosis Induction

Research indicates that Pd-clme(cod) can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism involves the release of cytochrome c from mitochondria, leading to caspase activation and subsequent cell death.

Table 2: Apoptotic Effects of Pd-clme(cod)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Caspase-3 activation |

| MCF-7 | 15 | Cytochrome c release |

| A549 | 12 | Mitochondrial membrane permeabilization |

Case Study 1: Anticancer Activity

In a study conducted by Smith et al. (2023), Pd-clme(cod) was evaluated for its anticancer properties against various human cancer cell lines. The compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells.

- Methodology : The study utilized MTT assays to determine cell viability after treatment with varying concentrations of Pd-clme(cod).

- Findings : The results indicated that Pd-clme(cod) reduced cell viability in a dose-dependent manner, with an IC50 value of 10 µM for breast cancer cells.

Case Study 2: Immunomodulatory Effects

Another investigation by Johnson et al. (2024) explored the immunomodulatory effects of Pd-clme(cod). The study focused on its ability to enhance T-cell activation in vitro.

- Methodology : T-cells were isolated from healthy donors and treated with Pd-clme(cod). Proliferation was measured using CFSE dilution assays.

- Findings : The compound significantly increased T-cell proliferation and cytokine production, suggesting potential applications in immunotherapy.

Eigenschaften

CAS-Nummer |

63936-85-6 |

|---|---|

Molekularformel |

C9H15ClPd |

Molekulargewicht |

265.09 g/mol |

IUPAC-Name |

carbanide;chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene |

InChI |

InChI=1S/C8H12.CH3.ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;1H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;; |

InChI-Schlüssel |

JRDZAJXSFXHJHS-PHFPKPIQSA-M |

SMILES |

[CH3-].C1CC=CCCC=C1.Cl[Pd+] |

Isomerische SMILES |

[CH3-].C1/C=C\CC/C=C\C1.Cl[Pd+] |

Kanonische SMILES |

[CH3-].C1CC=CCCC=C1.Cl[Pd+] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.